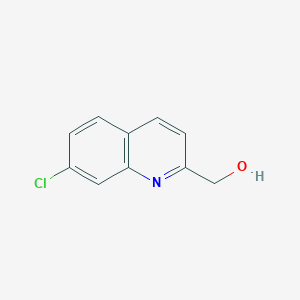

(7-Chloroquinolin-2-yl)methanol

Overview

Description

“(7-Chloroquinolin-2-yl)methanol” is a chemical compound with the CAS Number: 165111-36-4 . It has a molecular weight of 193.63 . It is usually in the form of a powder .

Synthesis Analysis

The synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . This method has been used to evaluate their activity as antimicrobial, antimalarial, and anticancer agents . The yields for the several click reactions reported were in the range of 78–89% .Molecular Structure Analysis

The IUPAC name for this compound is (7-chloro-2-quinolinyl)methanol . The InChI code for this compound is 1S/C10H8ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-5,13H,6H2 .Chemical Reactions Analysis

The compound has been used in the synthesis of new 7-chloroquinoline derivatives . The reactions were carried out using ultrasound irradiation . The synthesized compounds were then screened for their antitumor activity towards three lines of cancer cells .Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4°C . and is usually in the form of a powder . The molecular weight of the compound is 193.63 .Scientific Research Applications

Photophysical Properties in Organic Synthesis

A study by Singh, Sindhu, and Khurana (2015) explored the synthesis of novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety. These compounds, including derivatives of (7-chloroquinolin-2-yl)methanol, were characterized for their photophysical properties, such as absorbance and fluorescence spectra, in various solvents. This research highlights the application of (7-Chloroquinolin-2-yl)methanol in creating compounds with potential photophysical applications (Singh, Sindhu, & Khurana, 2015).

Solid State Chemistry and Tautomerism

Machado, Grazul, and Diniz (2015) investigated the solid-state properties of 1-(7-chloro-1,4-dihydroquinolin-4-ylidene)thiosemicarbazide and its hydrochloride, providing evidence for the stable imine tautomer form of these compounds. This study contributes to understanding the structural and chemical properties of chloroquinoline derivatives in solid states, which is essential for the development of new materials and drugs (Machado, Grazul, & Diniz, 2015).

Mitsunobu Reaction in Organic Synthesis

Roopan, Khan, and Jin (2011) described the use of (2-chloroquinolin-3-yl)methanol in the Mitsunobu reaction, a fundamental reaction in organic synthesis. Their study demonstrates the compound's utility in coupling with N-heterocyclic compounds, highlighting its role as an efficient building block in the synthesis of natural products (Roopan, Khan, & Jin, 2011).

Anticancer Activity

Othman et al. (2019) synthesized new thiophene-quinoline derivatives, including (2-chloroquinolin-3-yl) (thiophen-2-yl) methanol, and evaluated their anticancer activity. The study found that some of these compounds exhibited potent cytotoxic effects against certain cancer cell lines, suggesting the potential of (7-Chloroquinolin-2-yl)methanol derivatives in developing new anticancer therapies (Othman et al., 2019).

Antimicrobial Activity

Shastri (2013) researched the synthesis and antimicrobial screening of novel 2-(2-Chloroquinolin-3-yl)-3-(1-phenylamine)-1,3-thiazolidin-4-ones. This study demonstrated the potential of derivatives of (7-Chloroquinolin-2-yl)methanol in producing compounds with significant antibacterial and antifungal activities (Shastri, 2013).

Nanoparticle Synthesis

Roopan and Khan (2010) reported the use of zinc oxide nanoparticles in synthesizing the AB ring core of camptothecin synthons, including (2-chloroquinolin-3-yl)methanols. This research demonstrates the role of (7-Chloroquinolin-2-yl)methanol in nanoparticle synthesis, offering high yields and a simple work-up procedure (Roopan & Khan, 2010).

Optical Properties in Material Science

Asadollahi, Youzbashi, and Keyanpour-Rad (2017) synthesized brookite-type titanium dioxide nanoparticles using (2-chloroquinoline-3-yl) methanol as a capping agent. The study found that these nanoparticles exhibited enhanced optical properties, indicating the utility of (7-Chloroquinolin-2-yl)methanol derivatives in material science applications (Asadollahi, Youzbashi, & Keyanpour-Rad, 2017).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

It is known that 4-aminoquinoline nucleus, which is structurally similar to (7-chloroquinolin-2-yl)methanol, is used in designing bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

Under mitsunobu conditions, dehydration proceeds between (2-chloroquinolin-3-yl)methanol and nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, 2-oxoquinoline in dry thf in the presence of triethylamine, triphenylphosphane and diethyl azodicarboxylate to give the corresponding products .

Biochemical Pathways

It is known that compounds with a 4-aminoquinoline nucleus can affect various biochemical pathways related to virulence, malaria, leishmaniasis, platelet aggregation, viral infections, inflammation, immune modulation, and cancer .

Result of Action

It is known that compounds with a 4-aminoquinoline nucleus can have various effects at the molecular and cellular level, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer effects .

properties

IUPAC Name |

(7-chloroquinolin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEWKMWWSDSASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309449 | |

| Record name | 7-Chloro-2-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Chloroquinolin-2-yl)methanol | |

CAS RN |

165111-36-4 | |

| Record name | 7-Chloro-2-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165111-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-chloroquinolin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Azidomethyl)oxetan-3-yl]methanol](/img/structure/B3379484.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride](/img/structure/B3379488.png)

![[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B3379513.png)

![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one](/img/structure/B3379568.png)